Spectroscopic data of Cyclopent-3-ene-1,1-dicarboxylic acid
Spectroscopic data of Cyclopent-3-ene-1,1-dicarboxylic acid
An In-Depth Technical Guide to the Spectroscopic Data of Cyclopent-3-ene-1,1-dicarboxylic Acid
This guide provides a comprehensive analysis of the key spectroscopic data for the characterization of Cyclopent-3-ene-1,1-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for structural elucidation.
Introduction and Molecular Overview
Cyclopent-3-ene-1,1-dicarboxylic acid (C₇H₈O₄, PubChem CID: 274420) is a cyclic dicarboxylic acid featuring a five-membered ring with a double bond and two carboxylic acid functional groups attached to a single quaternary carbon.[1] The accurate identification and structural confirmation of this molecule are paramount for its application in synthesis and materials science. Spectroscopic analysis provides the definitive fingerprint for its molecular structure.
This guide will deconstruct the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and supported by data from analogous structures to provide a holistic and validated analytical perspective.
Figure 1: Molecular Structure of Cyclopent-3-ene-1,1-dicarboxylic acid.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a cornerstone technique for identifying functional groups. For a dicarboxylic acid, the spectrum is dominated by the highly characteristic absorptions of the hydroxyl (O-H) and carbonyl (C=O) groups. In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of these absorption bands.[2]
The most prominent feature is an exceptionally broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹.[2] This band is a hallmark of a carboxylic acid dimer and often overlaps with the C-H stretching frequencies. The carbonyl (C=O) stretch of the dimer appears as a strong, sharp band around 1710 cm⁻¹.[2] Additional expected signals include the C=C stretch from the alkene and the various C-H stretches.
Summary of Expected IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Causality and Insights |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Very Broad | Extensive hydrogen bonding in the dimeric form causes this characteristic broadening. Its presence is a primary indicator of a carboxylic acid. |
| C-H (sp²) | Stretching | 3000 - 3100 | Medium | Corresponds to the hydrogens attached to the double bond (alkenyl C-H). |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium | Corresponds to the allylic C-H bonds in the ring. Often seen as sharper peaks superimposed on the broad O-H band.[2] |
| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong, Sharp | The position is characteristic of a saturated, dimeric carboxylic acid. The conjugation with the ring is minimal, so a significant shift is not expected. |
| C=C (Alkene) | Stretching | ~1650 | Medium to Weak | The symmetry of the double bond may reduce the intensity of this peak. |
| C-O | Stretching | 1210 - 1320 | Strong | Associated with the C-O single bond of the carboxylic acid functional group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For dicarboxylic acids, experimental choices, particularly the solvent, are critical for obtaining a complete spectrum.
Causality of Solvent Choice: The acidic protons of carboxylic acids are labile and can exchange with deuterium atoms in common NMR solvents like methanol-d₄ (MeOD) or deuterium oxide (D₂O). This exchange causes the -COOH proton signal to broaden significantly or disappear entirely.[3][4] Therefore, an aprotic solvent such as DMSO-d₆ is the preferred choice to reliably observe these highly deshielded protons.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Cyclopent-3-ene-1,1-dicarboxylic acid is expected to be relatively simple due to the molecule's symmetry. Three distinct signals are predicted.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Insights |
| -COOH (Carboxylic Acid) | 10 - 13 | Broad Singlet | 2H | These protons are highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[5][6] Their signal is typically very broad. Observation is most reliable in DMSO-d₆. |
| -CH=CH- (Alkenyl) | ~5.7 | Singlet | 2H | The two alkenyl protons are chemically and magnetically equivalent due to the plane of symmetry. They will appear as a singlet. The chemical shift is typical for cyclic alkenes.[7] |
| -CH₂- (Allylic) | ~3.0 | Singlet | 4H | The four allylic protons on the carbons adjacent to the quaternary center are also equivalent. They will appear as a singlet, shifted downfield due to their proximity to the double bond and the electron-withdrawing carboxylic acid groups. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to symmetry, four distinct signals are expected for Cyclopent-3-ene-1,1-dicarboxylic acid.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale and Insights |
| -COOH (Carbonyl) | 170 - 180 | The carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield.[5] This region is diagnostic for this functional group. |
| -CH=CH- (Alkenyl) | ~129 | This chemical shift is characteristic of sp²-hybridized carbons in a cyclopentene ring system.[8] |
| C(COOH)₂ (Quaternary) | 55 - 65 | This sp³ carbon is shifted downfield due to the attachment of two electron-withdrawing carboxyl groups. Its exact position can be confirmed with DEPT experiments, where it would be absent. |
| -CH₂- (Allylic) | 40 - 50 | These sp³ carbons are in an allylic position, which typically places them in this region of the spectrum. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. For dicarboxylic acids, the molecular ion peak (M⁺) can sometimes be weak or absent in electron ionization (EI) mass spectra.[5]
The molecular weight of Cyclopent-3-ene-1,1-dicarboxylic acid is 156.13 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 156.
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z = 138 (M-18) corresponding to the loss of a water molecule is plausible.
-
Loss of -COOH: A peak at m/z = 111 (M-45) from the loss of a carboxyl radical is a common fragmentation for carboxylic acids.
-
Decarboxylation: Loss of CO₂ could lead to a fragment at m/z = 112 (M-44).
-
Retro-Diels-Alder: While less common for this specific structure, cyclic systems can sometimes undergo characteristic ring-opening fragmentations.
Analysis of the diethyl ester analogue shows a molecular weight of 212.24 g/mol , and its mass spectrum is available in public databases, providing a useful reference.[9]
Summary of Expected Mass Spectrometry Data
| m/z Value | Identity | Insights |
| 156 | [M]⁺ | Molecular ion peak. Confirms the molecular weight of the compound. |
| 138 | [M - H₂O]⁺ | Common fragmentation involving the loss of water from the two carboxylic acid groups. |
| 111 | [M - COOH]⁺ | Characteristic loss of the carboxylic acid radical. |
| 112 | [M - CO₂]⁺ | Loss of carbon dioxide. |
Experimental Protocols and Methodologies
To ensure the generation of high-quality, reproducible data, adherence to validated experimental protocols is essential.
Protocol 1: NMR Sample Preparation and Acquisition
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of an aprotic solvent is critical to prevent the exchange of the acidic protons.[3]
-
Dissolution: Ensure complete dissolution by vortexing or brief sonication.
-
Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Acquisition: Load the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.
-
Data Collection: Acquire a ¹H spectrum, followed by a ¹³C spectrum (typically proton-decoupled). A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, and to confirm the absence of the quaternary carbon signal.
Protocol 2: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Conclusion: A Unified Spectroscopic Portrait
The combination of IR, NMR, and Mass Spectrometry provides a powerful and self-validating system for the structural confirmation of Cyclopent-3-ene-1,1-dicarboxylic acid. IR spectroscopy confirms the essential carboxylic acid functional groups. Mass spectrometry establishes the correct molecular weight and provides fragmentation data consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the structural elucidation process.
References
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PubChem. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Diethyl cyclopent-3-ene-1,1-dicarboxylate. John Wiley & Sons, Inc. Retrieved from [Link]
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PubChem. (n.d.). Cyclopent-3-ene-1,1-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Rashed, M. S., et al. (2002). Analysis of dicarboxylic acids by tandem mass spectrometry. Clinical Chemistry, 48(2), 329-337. Retrieved from [Link]
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Reddit. (n.d.). r/chemistry - Why am I not seeing the -COOH peak of this dye when I take NMR? Retrieved from [Link]
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Biesinger, M. C. (2025, August 9). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Journal of Vacuum Science & Technology A. Retrieved from [Link]
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JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum? Retrieved from [Link]
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SpectraBase. (n.d.). 3-Cyclopentene-1-carboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]
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Deprés, J. P., & Greene, A. E. (1984). Improved synthesis of 3-cyclopentene-1-carboxylic acid from 1,4-dichloro-2-butene. The Journal of Organic Chemistry, 49(5), 928-931. Retrieved from [Link]
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